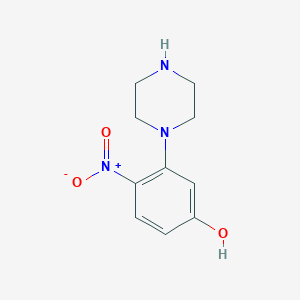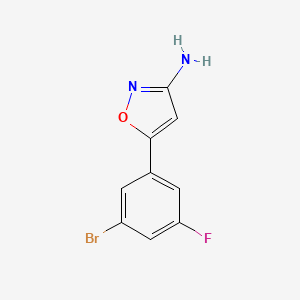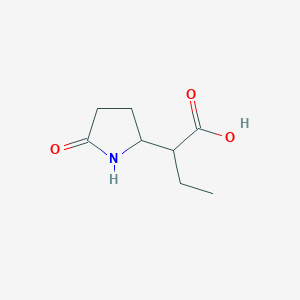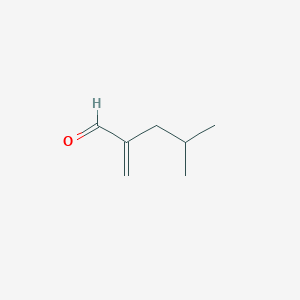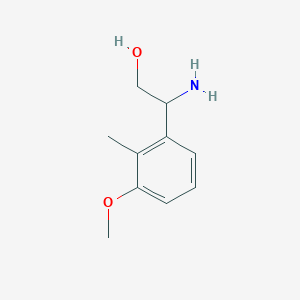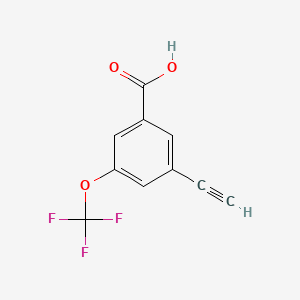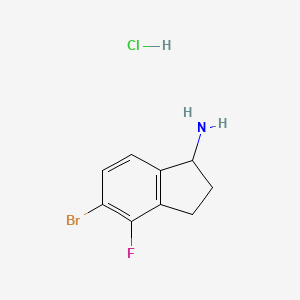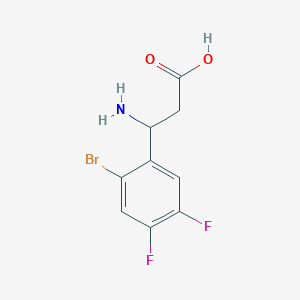
3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrF2NO2 This compound is characterized by the presence of an amino group, a bromine atom, and two fluorine atoms attached to a phenyl ring, along with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the bromine or fluorine substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: This compound lacks the bromine and amino groups present in 3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid.
3-Amino-3-(2,5-difluorophenyl)propanoic acid: Similar structure but with different positioning of the fluorine atoms.
Uniqueness
The presence of both bromine and amino groups, along with the specific positioning of the fluorine atoms, makes this compound unique.
Propiedades
Fórmula molecular |
C9H8BrF2NO2 |
|---|---|
Peso molecular |
280.07 g/mol |
Nombre IUPAC |
3-amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrF2NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15) |
Clave InChI |
KLBVKUJEXNMQKE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)Br)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


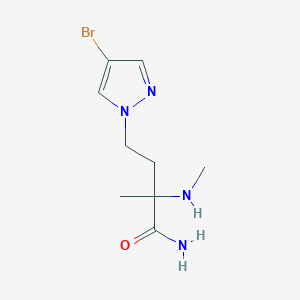
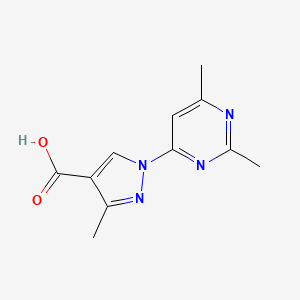
![[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13545824.png)
